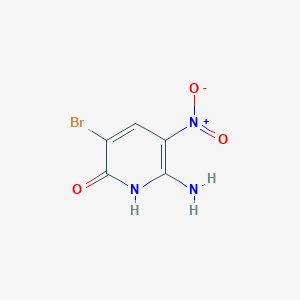

6-Amino-3-bromo-5-nitro-pyridin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Amino-3-bromo-5-nitro-pyridin-2-ol” is a chemical compound with the molecular formula C5H4BrN3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-3-bromo-5-nitro-pyridin-2-ol” can be predicted based on its structure. For example, it is likely to be a solid at room temperature . Its solubility in various solvents, melting point, boiling point, and other properties would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

- Anti-HIV Agents : 6-Amino-3-bromo-5-nitro-pyridin-2-ol has been employed in the synthesis of anti-HIV agents . Researchers explore its potential as a building block for designing novel antiviral compounds.

- One-Pot Synthesis of 7-Azaindoles : This compound plays a role in efficient one-pot syntheses of 7-azaindoles, which are important heterocyclic structures . These azaindoles find applications in pharmaceuticals and materials science.

- Levetiracetam Impurity : 6-Amino-3-bromo-5-nitro-pyridin-2-ol serves as an impurity in the synthesis of Levetiracetam (an antiepileptic drug) and related compounds . Understanding its presence and behavior is crucial for quality control in pharmaceutical manufacturing.

Medicinal Chemistry and Drug Development

Organic Synthesis

Impurity Analysis

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “6-Amino-3-bromo-5-nitro-pyridin-2-ol” could include exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, or materials science. Its synthesis could be optimized, and its physical and chemical properties could be studied in more detail. Furthermore, its safety profile could be evaluated more comprehensively .

Wirkmechanismus

Target of Action

The primary targets of 6-Amino-3-bromo-5-nitro-pyridin-2-ol Similar compounds have been known to target a variety of receptors and enzymes .

Mode of Action

The exact mode of action of 6-Amino-3-bromo-5-nitro-pyridin-2-ol This interaction could potentially alter the activity of the target, leading to a change in the biological response .

Biochemical Pathways

6-Amino-3-bromo-5-nitro-pyridin-2-ol: may affect various biochemical pathways. One potential pathway is the synthesis of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors, which are broad-spectrum antibacterial agents

Result of Action

The molecular and cellular effects of 6-Amino-3-bromo-5-nitro-pyridin-2-ol Similar compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

6-amino-3-bromo-5-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFLYUZOCFZUHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1[N+](=O)[O-])N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide](/img/structure/B2543855.png)

![4-[(Butan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2543862.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2543863.png)

![4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide](/img/structure/B2543865.png)